Cas no 1693623-86-7 (tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate)

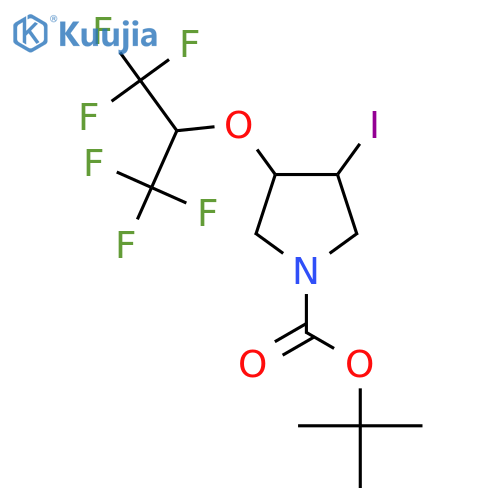

1693623-86-7 structure

商品名:tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate

tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate

- tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate

- 1693623-86-7

- EN300-1135637

-

- インチ: 1S/C12H16F6INO3/c1-10(2,3)23-9(21)20-4-6(19)7(5-20)22-8(11(13,14)15)12(16,17)18/h6-8H,4-5H2,1-3H3

- InChIKey: GBQSCAKNUAQPOL-UHFFFAOYSA-N

- ほほえんだ: IC1CN(C(=O)OC(C)(C)C)CC1OC(C(F)(F)F)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 463.00791g/mol

- どういたいしつりょう: 463.00791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 38.8Ų

tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1135637-2.5g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 95% | 2.5g |

$2211.0 | 2023-10-26 | |

| Enamine | EN300-1135637-0.5g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 95% | 0.5g |

$1084.0 | 2023-10-26 | |

| Enamine | EN300-1135637-10g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 95% | 10g |

$4852.0 | 2023-10-26 | |

| Enamine | EN300-1135637-1.0g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 1g |

$1485.0 | 2023-05-23 | ||

| Enamine | EN300-1135637-0.05g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 95% | 0.05g |

$948.0 | 2023-10-26 | |

| Enamine | EN300-1135637-1g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 95% | 1g |

$1129.0 | 2023-10-26 | |

| Enamine | EN300-1135637-0.25g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 95% | 0.25g |

$1038.0 | 2023-10-26 | |

| Enamine | EN300-1135637-5.0g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 5g |

$4309.0 | 2023-05-23 | ||

| Enamine | EN300-1135637-10.0g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 10g |

$6390.0 | 2023-05-23 | ||

| Enamine | EN300-1135637-0.1g |

tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate |

1693623-86-7 | 95% | 0.1g |

$993.0 | 2023-10-26 |

tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1693623-86-7 (tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量